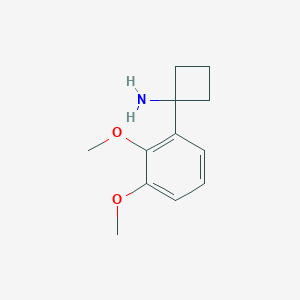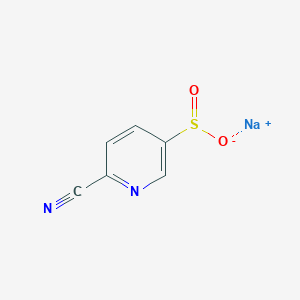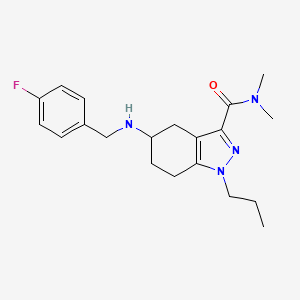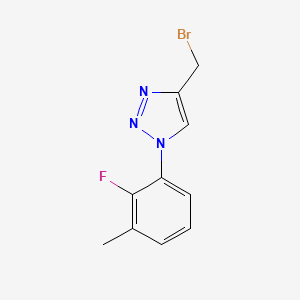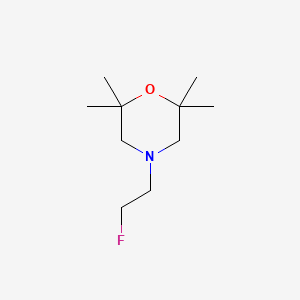
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine is a fluorinated organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluoroethyl group attached to the morpholine ring, which is further substituted with four methyl groups. The unique structure of this compound imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine typically involves the reaction of 2,2,6,6-tetramethylmorpholine with 2-fluoroethyl tosylate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound on a large scale .
化学反应分析
Types of Reactions
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group using reducing agents like lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran
Major Products Formed
Nucleophilic Substitution: Formation of substituted morpholine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of ethyl-substituted morpholine derivatives
科学研究应用
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
作用机制
The mechanism of action of 4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .
相似化合物的比较
Similar Compounds
4-(2-Fluoroethyl)piperidine: Another fluorinated compound with similar structural features but different biological activities.
2-Fluoroethyl 4-methylbenzenesulfonate: A related compound used in organic synthesis and as an intermediate in the production of pharmaceuticals
Uniqueness
4-(2-Fluoroethyl)-2,2,6,6-tetramethylmorpholine stands out due to its unique combination of a morpholine ring with a fluoroethyl group and four methyl substitutions. This structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H20FNO |
|---|---|
分子量 |
189.27 g/mol |
IUPAC 名称 |
4-(2-fluoroethyl)-2,2,6,6-tetramethylmorpholine |
InChI |
InChI=1S/C10H20FNO/c1-9(2)7-12(6-5-11)8-10(3,4)13-9/h5-8H2,1-4H3 |
InChI 键 |
ZQQLRTSILZGKQH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CC(O1)(C)C)CCF)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


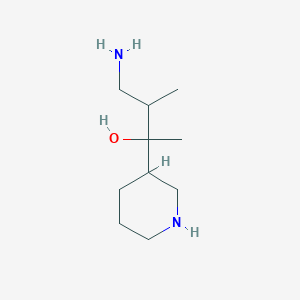
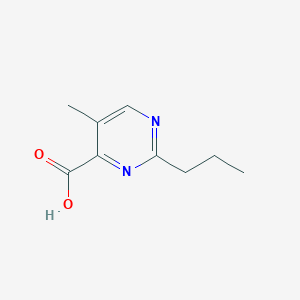
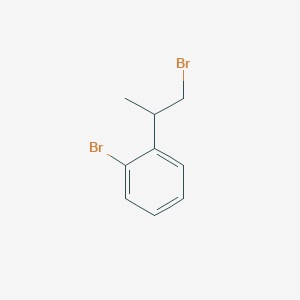
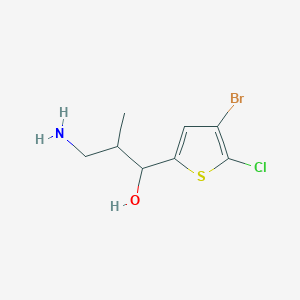
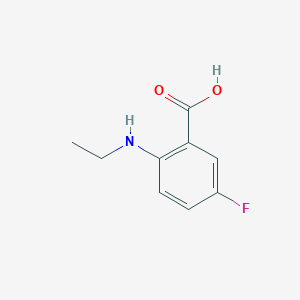
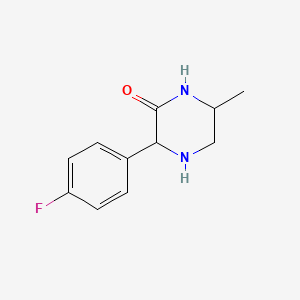
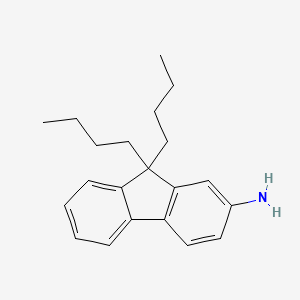
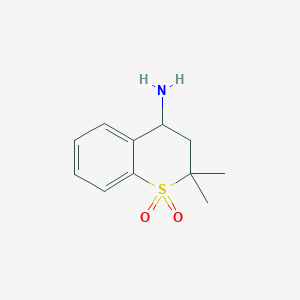
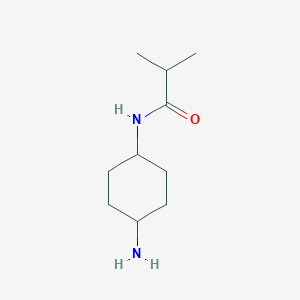
![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)
